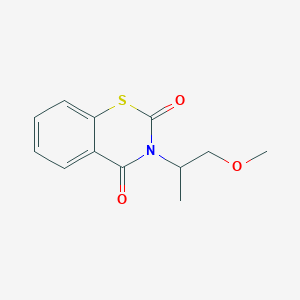

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Description

3-(2-Methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound featuring a benzothiazine dione core substituted with a methoxy-methylethyl group at the 3-position. The benzothiazine dione scaffold consists of a bicyclic structure with a sulfur atom in the thiazine ring and two ketone groups (dione) at positions 2 and 4. While direct literature on this specific compound is sparse, structural analogs and related benzothiazine derivatives provide insights into its synthesis and properties.

Synthesis strategies for similar benzothiazine diones often involve sulfonylation of anthranilic acid derivatives or methyl anthranilates, followed by cyclization (e.g., via sodium metholate treatment) to form the bicyclic core . Substituents are typically introduced early in the synthesis to avoid regiochemical challenges during functionalization of the pre-formed benzothiazine ring .

Properties

IUPAC Name |

3-(1-methoxypropan-2-yl)-1,3-benzothiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-8(7-16-2)13-11(14)9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVFYNZEDJDESF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)N1C(=O)C2=CC=CC=C2SC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the benzothiazine ring through cyclization reactions, followed by the introduction of the methoxy and methylethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for safety and environmental impact. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often in solvents like ethanol or tetrahydrofuran.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines), usually under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione serves as a valuable building block for synthesizing more complex molecules. It is utilized in various chemical reactions including:

- Oxidation : Adding oxygen or removing hydrogen using agents like hydrogen peroxide.

- Reduction : Adding hydrogen or removing oxygen with reducing agents such as sodium borohydride.

- Substitution Reactions : Replacing functional groups using halogens or nucleophiles .

Biology

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates it may exhibit significant antibacterial activity against various pathogens. For instance, derivatives of benzothiazines have shown promising results in inhibiting bacterial growth .

- Antifungal Activity : Similar compounds have been evaluated for antifungal properties, suggesting a potential application in treating fungal infections.

- Anticancer Effects : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through specific molecular pathways .

Medicine

In medicinal chemistry, this compound is being investigated as a drug candidate for various diseases due to its ability to interact with specific molecular targets:

- It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects against conditions such as cancer and infections .

Industry

The compound finds applications in the production of specialty chemicals and materials:

- Used in formulating polymers with specific properties.

- Acts as a reagent in developing new materials for industrial applications .

Case Study 1: Antibacterial Activity

A study published in PMC highlighted the synthesis of various benzothiazine derivatives and their evaluation for antibacterial activity. The results demonstrated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Research

Research conducted on benzothiazine derivatives indicated their potential as anticancer agents by targeting specific signaling pathways involved in tumor growth. This opens avenues for further exploration into their use as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related benzothiazine and benzoxazine diones, focusing on substituent effects, synthesis challenges, and physicochemical/toxicological properties.

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Effects on Synthesis: Introducing substituents before benzothiazine ring formation (e.g., methyl carboxylate derivatives) avoids regiochemical complications, such as mixtures of isomers during alkylation or halogenation . This strategy is critical for compounds like the target, where the methoxy-methylethyl group may hinder post-synthetic modifications. Electron-withdrawing groups (e.g., chloro, thio) on benzoxazine diones (e.g., 41219-31-2) correlate with increased toxicity, likely due to reactive decomposition products (NOx, SOx) .

Physicochemical Properties: The dimethylaminoethyl-substituted benzothiazine dione () exhibits a predicted CCS of 152.8 Ų for [M+H]+, suggesting moderate polarity. The target compound’s methoxy-methylethyl group may further increase lipophilicity, impacting membrane permeability or metabolic stability.

Toxicity and Stability :

- Chloro-thio-substituted benzoxazine diones (e.g., 41219-31-2) demonstrate acute oral toxicity (LD50 = 200 mg/kg in mice), highlighting the risks of electron-deficient aromatic systems . The target compound’s methoxy group, being electron-donating, may reduce such reactivity.

Biological Activity

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a heterocyclic compound belonging to the benzothiazine class. Its unique structure, characterized by a methoxy group and a branched alkyl chain, contributes to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

The molecular formula of this compound is C12H15N1O2S1, with a molecular weight of approximately 251.3 g/mol. The compound features a dione functional group, which is significant for its reactivity and biological interactions .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various bacterial strains. The presence of the benzothiazine core is thought to enhance these effects.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been compared with known anticancer agents in terms of efficacy against different cancer cell lines.

- Antifungal Properties : Similar compounds have demonstrated antifungal activity, indicating potential therapeutic applications for treating fungal infections.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors that play crucial roles in cellular processes. However, detailed pathways and targets remain to be fully elucidated through further research .

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2H-1,3-Benzoxazine-2,4(3H)-dione | Contains a benzoxazine core | Exhibits different biological activities |

| Benzothiazole derivatives | Similar sulfur-containing heterocycles | Varying degrees of antimicrobial activity |

| Thiazolidinediones | Contains thiazole rings | Known for their insulin-sensitizing properties |

This table highlights the distinct structural features and potential applications of this compound compared to other compounds .

Case Studies and Research Findings

Several studies have investigated the biological activities of benzothiazine derivatives:

- Anticancer Studies : A study assessed the cytotoxic effects of various benzothiazine derivatives on cancer cell lines such as A431 and Jurkat cells. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard treatments like doxorubicin .

- Antimicrobial Efficacy : Research involving the synthesis and testing of benzothiazine derivatives revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that specific substituents enhanced antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.